Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride is a complex organic compound with a unique structure that includes a phenol group, a methyl group, an isopropyl group, and a phenylpropylaminoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride typically involves multiple steps, including the formation of the phenol group, the introduction of the methyl and isopropyl groups, and the attachment of the phenylpropylaminoethoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry: The compound can be utilized in the development of new materials, coatings, and chemical processes.
Wirkmechanismus
The mechanism of action of Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, hydrochloride can be compared to other phenol derivatives with similar structures, such as:
- Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, sulfate
- Phenol, 2-methyl-5-(1-methylethyl)-4-(2-((3-phenylpropyl)amino)ethoxy)-, phosphate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
84541-80-0 | |
Molekularformel |
C21H30ClNO2 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-methyl-4-[2-(3-phenylpropylamino)ethoxy]-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-16(2)19-15-20(23)17(3)14-21(19)24-13-12-22-11-7-10-18-8-5-4-6-9-18;/h4-6,8-9,14-16,22-23H,7,10-13H2,1-3H3;1H |
InChI-Schlüssel |
PPRDWZVVHBSIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCNCCCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.